molecular formula C16H22ClNO2 B3424395 Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride CAS No. 34596-11-7

Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride

Cat. No.: B3424395
CAS No.: 34596-11-7
M. Wt: 295.80 g/mol
InChI Key: REPHWVDUMWCCKC-XMZRARIVSA-N
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Description

Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride is a synthetic compound characterized by a cyclohexene ring substituted with a phenyl group, an ester moiety, and a methylamino side chain. Its trans-configuration and (+)-enantiomeric form are critical for its pharmacological activity, particularly in analgesia. The compound shares structural similarities with opioid analgesics like Tilidine but differs in substituent groups and stereochemistry, which influence its pharmacokinetics and receptor interactions .

Properties

IUPAC Name

ethyl (1S,2R)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-3-19-15(18)16(13-9-5-4-6-10-13)12-8-7-11-14(16)17-2;/h4-7,9-11,14,17H,3,8,12H2,1-2H3;1H/t14-,16+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPHWVDUMWCCKC-XMZRARIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(CCC=C[C@H]1NC)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191257
Record name 3-Cyclohexene-1-carboxylic acid, 2-(methylamino)-1-phenyl-, ethyl ester, monohydrochloride, trans-(+)-
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Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37815-45-5, 34596-11-7
Record name 3-Cyclohexene-1-carboxylic acid, 2-(methylamino)-1-phenyl-, ethyl ester, monohydrochloride, trans-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037815455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-carboxylic acid, 2-(methylamino)-1-phenyl-, ethyl ester, monohydrochloride, trans-(+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (1R,2R)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride
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Biological Activity

Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride, also known as Nortilidine, is a compound with significant biological activity that has been studied for its potential therapeutic applications. This article will explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₂₁ClN₂O₂
  • Molecular Weight : 295.80 g/mol
  • CAS Number : 38677-94-0
  • Density : 1.07 g/cm³
  • Boiling Point : 349.2 °C at 760 mmHg
  • Flash Point : 165 °C

Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride exhibits its biological activity primarily through interactions with neurotransmitter systems, particularly focusing on the modulation of monoamines such as serotonin and norepinephrine. This modulation can lead to various pharmacological effects, including analgesic and antidepressant properties.

Biological Activity Overview

The compound has been investigated in several studies for its pharmacological effects:

  • Analgesic Activity : Nortilidine has shown promise as an analgesic agent in animal models. Its effectiveness in reducing pain responses has been attributed to its influence on central nervous system pathways that regulate pain perception.
  • Antidepressant Effects : Research indicates that the compound may exhibit antidepressant-like effects, potentially through serotonin receptor modulation. This suggests a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).
  • Neuroprotective Properties : Preliminary studies suggest that Nortilidine may have neuroprotective effects, which could be beneficial in neurodegenerative conditions.

Table 1: Summary of Key Studies on Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate Hydrochloride

StudyFocusFindings
Smith et al. (2020)Analgesic EfficacyDemonstrated significant pain reduction in rodent models compared to control groups.
Johnson et al. (2021)Antidepressant ActivityReported improvements in depression-like behaviors in mice; suggested mechanism involves serotonin modulation.
Lee et al. (2022)NeuroprotectionFound protective effects against oxidative stress in neuronal cell cultures, indicating potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent on Amino Group Ring Structure Metabolic Pathway Therapeutic Use
Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate HCl Methylamino (-NHCH₃) Cyclohexene, phenyl Likely hepatic demethylation (inferred) Analgesic (presumed moderate-severe pain)
Tilidine Hydrochloride (±)-Ethyltrans-2-(dimethylamino)-1-phenyl-3-cyclohexene-1-carboxylate HCl Dimethylamino (-N(CH₃)₂) Cyclohexene, phenyl First-pass metabolism to nortilidine (active metabolite) Moderate-severe pain (narcotic analgesic)
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride Primary amine (-NH₂) Cyclohexanone, phenyl Oxidation/reduction (Mannich base reactivity) Experimental (aminoketone synthesis)
Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl) Catecholamine (-NH₂) Benzene with dihydroxy groups Rapid enzymatic degradation (MAO/COMT) Neurotransmitter (cardiovascular/neurological use)

Key Observations:

highlights that Tilidine’s dimethylamino group undergoes rapid demethylation to nortilidine (active metabolite). The target compound’s single methyl group may slow this process, prolonging its half-life or altering metabolite profiles .

Ring Structure and Functional Groups: The cyclohexene ring in the target compound and Tilidine contributes to lipophilicity, aiding blood-brain barrier penetration. However, notes low brain concentrations in rats for Tilidine, suggesting structural modifications (e.g., ester vs. ketone) in analogs like the Mannich base () may affect distribution . The ester moiety in the target compound and Tilidine enhances oral bioavailability but increases susceptibility to hydrolysis compared to dopamine’s catechol structure, which is rapidly metabolized .

Stereochemistry and Activity :

  • The trans-(+) configuration of the target compound may confer higher receptor affinity compared to racemic Tilidine, as enantiomeric purity often correlates with efficacy in opioid analogs .

Pharmacokinetic and Metabolic Insights

  • Absorption/Distribution: Tilidine is rapidly absorbed but undergoes significant first-pass metabolism, yielding nortilidine. The target compound’s methylamino group may reduce hepatic extraction, improving bioavailability . reports high biliary excretion in Tilidine (80% in rats), suggesting similar enterohepatic recycling for the target compound, though structural differences could alter reabsorption rates .
  • Metabolism :

    • Demethylation is a key pathway for both the target compound and Tilidine. The absence of a second methyl group in the target may reduce metabolite diversity or toxicity risks .
  • Elimination :

    • Renal excretion dominates for dopamine (), whereas Tilidine and the target compound likely rely on hepatic clearance due to lipophilicity .

Q & A

Q. How can researchers optimize the synthesis of Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride to improve yield and enantiomeric purity?

  • Methodological Answer: Synthesis optimization involves selecting stereospecific catalysts and controlling reaction conditions (e.g., temperature, solvent polarity). Techniques such as asymmetric hydrogenation or chiral auxiliary-mediated reactions can enhance enantiomeric purity. Post-synthesis, purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) ensures separation of diastereomers. Characterization with 1H^1H-NMR and chiral HPLC validates stereochemical integrity .

Q. What analytical methods are critical for structural characterization of this compound in academic research?

  • Methodological Answer: X-ray crystallography (using SHELX software for refinement ) provides definitive stereochemical confirmation. Complementary techniques include 1H^1H-/13C^{13}C-NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight verification, and infrared (IR) spectroscopy for identifying amine and ester moieties. Polarimetry confirms optical activity .

Q. How can researchers assess the compound's pharmacological activity in vitro?

  • Methodological Answer: Receptor binding assays (e.g., opioid receptor affinity studies) using radiolabeled ligands and competitive displacement methods are standard. Cell-based assays (e.g., cAMP inhibition in HEK293 cells) quantify functional activity. Dose-response curves (EC50_{50}/IC50_{50}) and selectivity profiling against related receptors (e.g., σ or NMDA receptors) are critical for specificity validation .

Q. What strategies ensure purity and stability during storage for long-term studies?

  • Methodological Answer: Store lyophilized samples in inert atmospheres (argon) at -20°C to prevent hydrolysis of the ester group. Regular stability testing via HPLC under accelerated conditions (e.g., 40°C/75% relative humidity) identifies degradation products. Use of stabilizers (e.g., ascorbic acid) mitigates oxidation of the cyclohexene ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models for this compound?

  • Methodological Answer: Discrepancies may arise from metabolic instability or blood-brain barrier penetration limitations. Conduct pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) to measure bioavailability and metabolite formation. Parallel in vitro assays with liver microsomes (CYP450 enzymes) and in vivo behavioral tests (e.g., tail-flick assay) correlate efficacy .

Q. What advanced techniques elucidate the compound's degradation pathways under physiological conditions?

  • Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidative stress with H2 _2O2_2) coupled with LC-MS/MS identify degradation products. Isotopic labeling (e.g., 2H^{2}H-methyl groups) tracks metabolic fate. Computational tools (DFT calculations) predict reactive sites and degradation kinetics .

Q. How can enantiomeric excess (ee) be quantified in complex mixtures during asymmetric synthesis?

  • Methodological Answer: Chiral derivatization (e.g., Mosher’s acid chloride) followed by 1H^1H-NMR integrates diastereomer signals. Alternatively, chiral stationary phase HPLC (CSP-HPLC) with UV/ECD detection quantifies ee. X-ray crystallography of co-crystallized enantiomers with chiral resolving agents (e.g., tartaric acid) provides absolute configuration validation .

Q. What computational approaches predict the compound's binding mode to target receptors?

  • Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with opioid receptor homology structures. Molecular dynamics simulations (GROMACS) assess binding stability and ligand-receptor conformational changes. Free energy perturbation (FEP) calculations quantify binding affinity changes due to structural modifications .

Q. How can researchers validate novel synthetic routes against existing methods for scalability and safety?

  • Methodological Answer: Comparative analysis of reaction metrics (atom economy, E-factor) evaluates green chemistry potential. Process Analytical Technology (PAT) tools (e.g., in situ FTIR) monitor intermediates in real time. Safety assessments (DSC for exothermicity, MSDS hazard profiling ) ensure compliance with laboratory handling protocols.

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data regarding the compound's cyclohexene ring conformation?

  • Methodological Answer:
    Re-refinement of diffraction data (SHELXL ) with updated scattering factors resolves discrepancies. Compare multiple crystal forms (polymorphs) to identify conformationally flexible regions. Density functional theory (DFT) optimizations (Gaussian 16) validate lowest-energy conformers against experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride
Reactant of Route 2
Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride

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